![molecular formula C5H9NO2 B12108243 Ethyl 3-aminoacrylate](/img/structure/B12108243.png)
Ethyl 3-aminoacrylate
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Overview
Description
Ethyl 3-amino acrylate is an organic compound with the molecular formula C5H9NO2 It is a derivative of acrylic acid and contains both an amino group and an ester group
Preparation Methods
Ethyl 3-amino acrylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino acrylate undergoes a variety of chemical reactions due to the presence of both the amino and ester functional groups. Some of the key reactions include:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Polymerization: The compound can undergo free radical polymerization to form polymers with unique properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Ethyl 3-Aminoacrylate
The synthesis of this compound can be achieved through several methods:
- Direct Reaction : One common method involves the reaction of ethyl acrylate with ammonia or an amine under controlled conditions, often requiring a catalyst and elevated temperatures to ensure complete conversion.
- Nucleophilic Substitution : Another approach utilizes ethyl 3-bromoacrylate, which undergoes nucleophilic substitution with an amine to yield the desired product.
- Industrial Methods : In industrial settings, continuous flow reactors are frequently employed to optimize yield and purity by providing precise control over reaction conditions such as temperature and pressure.
Chemical Reactions
This compound is capable of undergoing various chemical reactions due to the presence of both the amino and ester functional groups:
- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.
- Reduction : The ester group can be reduced to form corresponding alcohols.
- Substitution : The amino group participates in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.
- Polymerization : The compound can undergo free radical polymerization, leading to polymers with unique properties.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Varies based on substrate |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Alkyl halides, acyl chlorides | Basic conditions |
Polymerization | Free radical initiators | Elevated temperature |
Scientific Research Applications
This compound has a wide array of applications across various scientific domains:
Chemistry
- Building Block for Synthesis : It serves as a precursor for complex organic molecules including heterocycles and natural product analogs. Its dual functional groups allow for diverse synthetic pathways.
Biology
- Development of Bioactive Molecules : The compound is utilized in synthesizing enzyme inhibitors and receptor modulators, which are critical in drug discovery processes. Its structural properties enable it to interact effectively with biological targets.
Medicine
- Pharmaceutical Applications : this compound is explored for potential use in designing anticancer and antimicrobial agents. Its derivatives have shown promising biological activity against various pathogens.
Industry
- Production of Specialty Chemicals : This compound is employed in creating coatings, adhesives, and polymers with specific functional properties. Its reactivity allows it to be tailored for various industrial applications.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown substantial inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus.
Mechanism of Action
The mechanism of action of ethyl 3-amino acrylate involves its reactivity with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis and other reactions. These interactions enable the compound to modify biological pathways and chemical processes, making it a valuable tool in research and industry.
Comparison with Similar Compounds
Ethyl 3-amino acrylate can be compared with other similar compounds such as methyl 3-amino acrylate and ethyl 3-amino butyrate. While these compounds share similar functional groups, ethyl 3-amino acrylate is unique in its reactivity and versatility. Its specific structure allows for a broader range of chemical reactions and applications, making it a preferred choice in many research and industrial settings.
Similar compounds include:
- Methyl 3-amino acrylate
- Ethyl 3-amino butyrate
- Ethyl 2-amino acrylate
These compounds can be used in similar applications but may differ in their reactivity and physical properties.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
ethyl (E)-3-aminoprop-2-enoate |
InChI |
InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |
InChI Key |
FABIVEGAPONRAI-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/N |
Canonical SMILES |
CCOC(=O)C=CN |
Origin of Product |
United States |
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